molecular formula C5H10FNO B2761362 trans-3-Fluorooxan-4-amine CAS No. 1631027-09-2

trans-3-Fluorooxan-4-amine

Cat. No.: B2761362
CAS No.: 1631027-09-2
M. Wt: 119.139
InChI Key: RTWSYKYQHQVELW-WHFBIAKZSA-N
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Description

General Context of Fluorine Incorporation in Organic Molecules for Property Modulation

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance a drug's effectiveness, safety, and how it moves through the body. numberanalytics.com Fluorine's unique properties, such as its high electronegativity, small size (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond, allow it to significantly alter the physicochemical and biological characteristics of a molecule. numberanalytics.comnih.gov

Key modulations achieved through fluorination include:

Metabolic Stability: The C-F bond is very strong, making it resistant to being broken down by metabolic enzymes. nih.gov This can prolong the therapeutic effect of a drug. nih.gov

Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can improve its absorption and distribution in the body. nih.govresearchgate.net

Binding Affinity: The high electronegativity of fluorine creates a polarized C-F bond, which can lead to stronger interactions with biological targets. researchgate.net

pKa Adjustment: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's solubility, permeability, and binding to proteins. nih.govresearchgate.net

It is estimated that around 20-30% of all pharmaceuticals contain at least one fluorine atom, highlighting the importance of this element in drug design. numberanalytics.com

Overview of Oxane (Tetrahydropyran) and Amine Scaffolds in Modern Organic Synthesis

Oxane, also known as tetrahydropyran, is a six-membered heterocyclic ether that is a common structural motif in a wide range of natural products and synthetic compounds. Its non-planar, chair-like conformation provides a three-dimensional scaffold that is valuable in drug design. namiki-s.co.jp The oxane ring is considered a "privileged structure" in medicinal chemistry because it can interact with multiple biological targets, leading to the discovery of new and effective drugs. unife.it

The combination of oxane and amine scaffolds in a single molecule creates a versatile building block with well-defined stereochemistry and multiple points for further chemical modification. This makes them highly sought after in the synthesis of complex and biologically active molecules. namiki-s.co.jp

Significance of Stereochemistry in Fluorinated Heterocycles

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical in the design of bioactive molecules. In fluorinated heterocycles, the stereoselective incorporation of fluorine can lead to dramatic changes in a molecule's physical and chemical properties. researchgate.netbeilstein-journals.org The orientation of the C-F bond within the heterocyclic ring can have a profound impact on the molecule's:

Conformation: The presence of a fluorine atom can influence the preferred shape of the molecule, which in turn affects how it interacts with its biological target. researchgate.netresearchgate.net

Basicity: The strong electron-withdrawing effect of fluorine can significantly lower the basicity of a nearby nitrogen atom in a heterocycle. beilstein-journals.org This can be a useful tool for fine-tuning the properties of a drug candidate. researchgate.net

Hydrogen Bonding: While the C-F bond is not a strong hydrogen bond donor, the polarized nature of the bond can influence the hydrogen-bonding ability of other nearby functional groups. researchgate.netbeilstein-journals.org

The synthesis of stereoselectively fluorinated heterocycles presents a significant challenge, requiring sophisticated synthetic methods to control the exact placement of the fluorine atom. chim.itresearchgate.net

Research Trajectories for trans-3-Fluorooxan-4-amine within Contemporary Chemical Science

This compound, and its hydrochloride salt, represent a confluence of the principles discussed above. sigmaaldrich.comsigmaaldrich.com This molecule contains a stereochemically defined oxane ring, a primary amine, and a fluorine atom in a specific trans configuration. This precise arrangement makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Future research involving this compound is likely to focus on several key areas:

Synthesis of Novel Bioactive Molecules: This compound can serve as a starting material for the creation of new drug candidates. Its three-dimensional structure and the presence of the fluorine atom could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Development of New Synthetic Methodologies: The unique structure of this compound may inspire the development of new chemical reactions and strategies for the synthesis of other complex fluorinated heterocycles.

Probing Biological Interactions: By incorporating this building block into known bioactive scaffolds, researchers can study the specific effects of the trans-fluoroamine motif on biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSYKYQHQVELW-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Trans 3 Fluorooxan 4 Amine and Its Analogs

Stereoselective Synthesis Strategies and Enantiocontrol

Achieving precise control over the three-dimensional arrangement of atoms is paramount in synthesizing trans-3-Fluorooxan-4-amine. Both the relative (trans) and absolute stereochemistry of the C-3 fluorine and C-4 amine substituents must be established. Methodologies to this end include diastereoselective reactions, enantioselective catalysis, and the use of precursors from the chiral pool.

The establishment of the trans relationship between the 3-fluoro and 4-amino groups is a critical step. Diastereoselective strategies often rely on thermodynamic or kinetic control during the formation of the oxane ring or the introduction of the substituents.

Furthermore, principles from the synthesis of similarly substituted heterocycles, such as piperidines, are often applicable. For instance, the stereoselective construction of trans-3,4-disubstituted piperidines has been achieved through various methods, including Michael additions to didehydropiperidine carboxylates, which can establish a trans relationship between substituents at the 2 and 3 positions researchgate.net. These strategies underscore the importance of substrate control and the predictable nature of cyclization reactions in establishing the desired relative stereochemistry.

To control the absolute stereochemistry and produce a single enantiomer of the target compound, enantioselective catalysis is an indispensable tool. This involves using a chiral catalyst to create a biased reaction environment, leading to the preferential formation of one enantiomer over the other.

Metal-catalyzed reactions have been at the forefront of asymmetric fluorination. Chiral palladium complexes, for example, have been successfully used in the enantioselective fluorination of β-ketoesters, which can be precursors to chiral fluorinated heterocycles nih.gov. Similarly, nickel complexes featuring ligands like DBFOX-Ph have demonstrated extremely high levels of enantioselectivity (93–99% ee) in the fluorination of cyclic β-ketoesters and other substrates nih.gov. These methods typically involve the formation of a chiral metal enolate, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

Organocatalysis provides a complementary, metal-free approach. Chiral amines and cinchona alkaloids have been developed as catalysts for various asymmetric transformations, including fluorination reactions nih.gov. A particularly relevant strategy is the catalytic enantioselective fluoroamination of alkenes. Using a chiral aryl iodide catalyst, it is possible to achieve the stereoselective synthesis of syn-β-fluoroaziridines from allylic amines with high diastereo- and enantioselectivity nih.gov. This methodology, which employs a nucleophilic fluoride source like HF-pyridine, could potentially be adapted to a dihydropyran substrate to install the fluoro and amino groups in a single, highly controlled step nih.gov.

Enzymatic approaches offer another powerful alternative, providing a specific chiral environment within an active site to facilitate precise and selective reactions the-innovation.org. Flavin mononucleotide (FMN)-dependent reductases, for instance, can be used under photoinduction to catalyze the asymmetric addition of a fluorine-bearing radical to an olefin, controlling stereocenters with high precision the-innovation.orgthe-innovation.org.

Catalyst TypeCatalyst/Ligand ExampleSubstrate ClassFluorine SourceStereoselectivity OutcomeReference
Palladium CatalysisChiral BINAP-Pd Complexβ-KetoestersNFSIHigh enantioselectivity nih.gov
Nickel CatalysisDBFOX-Ph-Ni(ClO4)2Cyclic β-KetoestersNFSI93-99% ee nih.gov
Organocatalysis (Hypervalent Iodine)Chiral Aryl IodideAllylic AminesHF-PyridineHigh diastereo- and enantioselectivity nih.gov
EnzymaticFMN-dependent ReductaseVinyl AromaticsFluorinated ReagentsHigh enantioselectivity the-innovation.orgthe-innovation.org

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Carbohydrates are particularly well-suited for this purpose due to their abundance of stereocenters and functional groups researchgate.netuniversiteitleiden.nl. Monosaccharides like D-glucose or D-xylose can serve as excellent precursors for the synthesis of this compound, as their inherent chirality can be directly transferred to the target molecule.

A plausible synthetic pathway could begin with a protected form of a sugar, such as tri-O-acetyl-D-glucal. The key steps would involve:

Functional Group Manipulation : Selective protection and deprotection of hydroxyl groups to isolate the desired positions for modification.

Introduction of the Amino Group : A hydroxyl group at the C-4 position can be converted into a good leaving group (e.g., a tosylate or triflate) and subsequently displaced with an azide (N₃⁻), a reliable precursor to the primary amine. This displacement typically occurs with inversion of configuration.

Introduction of the Fluorine Atom : A hydroxyl group at the C-3 position can be replaced with fluorine via a deoxyfluorination reaction. The stereochemistry of this step is crucial for establishing the final trans relationship.

Final Deprotection and Reduction : Removal of any remaining protecting groups and reduction of the azide to the amine yields the final product.

This approach leverages the well-defined stereochemistry of the carbohydrate backbone to construct the chiral centers of the target oxane with high fidelity researchgate.netscripps.edu.

Deoxyfluorination and Fluoroamination Routes for Oxane Ring Formation

Direct fluorination of a pre-formed oxane ring is a common and effective strategy. The choice of reaction and the stereochemistry of the precursor are critical for success.

A primary method for installing the fluorine atom is deoxyfluorination , which replaces a hydroxyl group with fluorine. To obtain the trans-3-fluoro-4-amine product, the ideal precursor would be a cis-4-aminooxan-3-ol. The deoxyfluorination reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which results in the inversion of the stereocenter at the C-3 position. This stereoinversion directly converts the cis precursor into the desired trans product. A variety of reagents can be used for this transformation, including diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and the more modern and often safer PyFluor.

Alternatively, fluoroamination allows for the simultaneous introduction of both the fluorine and amine functionalities across a double bond. An intermolecular catalytic fluoroamination of a 3,4-dihydropyran derivative could serve as a highly efficient route. As demonstrated in related systems, chiral hypervalent iodine catalysts can promote the reaction of an alkene with a nucleophilic fluoride source (e.g., HF-pyridine) and a nitrogen source (e.g., a sulfonamide) nih.gov. The catalyst can control both the diastereoselectivity and enantioselectivity of the addition, providing a powerful method for constructing the C-F and C-N bonds with the desired trans stereochemistry in a single step nih.gov.

Novel Synthetic Routes and Reaction Development

The field of organic synthesis is constantly evolving, with new methodologies offering milder conditions and unique reactivity. Photoredox catalysis has emerged as a particularly powerful tool for the construction of complex molecules.

Visible-light photoredox catalysis utilizes light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions nih.gov. This reactivity can be harnessed to synthesize the oxane ring of this compound.

A hypothetical but plausible approach involves the radical cyclization of an acyclic precursor. For example, an alkoxy radical could be generated from a suitably functionalized unsaturated alcohol derivative. This radical could then undergo an intramolecular cyclization onto an alkene to form the six-membered oxane ring. Subsequent functional group transformations would then install the required fluoro and amino groups. Photoredox catalysis is well-suited for generating the initial radicals needed to trigger such cyclizations rsc.orgresearchgate.net.

Another advanced strategy is late-stage C–H functionalization. Photoredox catalysis has been shown to enable the direct fluorination of unactivated C(sp³)–H bonds nih.gov. While achieving the required regio- and stereoselectivity on a pre-formed 4-aminooxane ring would be a significant challenge, the development of directed C–H functionalization reactions could one day make this a viable and highly efficient route. Radical fluorination using reagents like Selectfluor in combination with a photocatalyst or other radical initiator represents a promising area of ongoing research nih.govthieme-connect.de.

Ring-Opening and Deconstructive Fluorination Strategies

The synthesis of fluorinated oxanes can be approached through innovative ring-opening and deconstructive fluorination strategies, which allow for the introduction of fluorine into a cyclic backbone, sometimes accompanied by the cleavage of the ring system to yield highly functionalized acyclic molecules. These methods offer alternatives to traditional fluorination techniques and provide access to unique molecular architectures.

One prominent deconstructive strategy involves the C(sp³)–C(sp³) single-bond cleavage of saturated nitrogen heterocycles, such as piperidines and pyrrolidines, to generate mono- and difluorinated amine derivatives. nih.govescholarship.org This silver-mediated ring-opening fluorination utilizes Selectfluor as the fluorine source. nih.govescholarship.org The proposed mechanism for this deconstructive fluorination of N-acylated saturated aza-cycles proceeds through two main stages. nih.govnih.gov First, the cyclic amine is oxidized to an iminium ion, which is then trapped by water to form a hemiaminal intermediate. nih.govnih.gov In the second stage, this hemiaminal undergoes a homolytic ring-opening, mediated by a silver salt, to produce a primary radical, which is subsequently fluorinated. nih.govnih.gov Density functional theory calculations suggest that this process involves both singlet and triplet electronic states, classifying it as a two-state reactivity event. nih.gov

In a similar vein, deconstructive difunctionalization of cyclic ethers has been achieved using difluorocarbene. This method facilitates the cleavage of the C–O bond in alkyl ethers, leading to the formation of difluoromethyl ethers. chinesechemsoc.orgchinesechemsoc.org The reaction is proposed to proceed through the interaction of the electron-deficient difluorocarbene with the lone pair of electrons on the oxygen atom of the cyclic ether, forming a zwitterionic intermediate. chinesechemsoc.org A subsequent nucleophilic attack cleaves the C–O bond, and protonation yields the final product. chinesechemsoc.org This strategy is notable for its mild, metal-free conditions and its tolerance of various functional groups. chinesechemsoc.orgchinesechemsoc.org

Ring-opening of oxetanes, a four-membered cyclic ether, represents another key strategy. The presence of a fluorine atom can direct the regioselectivity of the ring-opening reaction. For instance, the ring-opening of fluoroalkylidene-oxetanes with bromide ions has been shown to be governed by electronic effects of the fluorine atom, rather than steric hindrance, leading to the formation of tetrasubstituted fluoroalkenes with excellent geometric control. nih.gov The ring-opening of oxiranes, three-membered cyclic ethers, with fluoride is a well-established method for introducing fluorine. researchgate.netfluorine1.ru The regio- and stereoselectivity of these reactions are highly dependent on the nature of the epoxide and the acidity of the HF reagent, which can favor either an S(_N)1 or S(_N)2 mechanism. researchgate.net

Starting MaterialReagentsProduct TypeKey Features
N-acylated cyclic aminesSelectfluor, AgBF(_4)Fluorinated acyclic aminesC–C bond cleavage
Cyclic ethersDifluorocarbene, Carboxylic acidsDifluoromethyl ethersC–O bond cleavage, Metal-free
Fluoroalkylidene-oxetanesHBr/AcOHTetrasubstituted fluoroalkenesFluorine-directed regioselectivity
Epoxides (Oxiranes)Pyridine·HF, Et(_3)N·3HFFluorohydrinsStereo- and regioselective

Multi-Component Reactions for Skeletal Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach is characterized by high atom economy and synthetic efficiency, making it highly attractive for generating libraries of structurally diverse compounds for drug discovery and other applications. researchgate.netnih.govnih.gov The application of MCRs to the synthesis of fluorinated heterocycles provides a streamlined route to novel analogs of this compound.

An example of an environmentally benign MCR is the one-pot synthesis of fluorinated 2-aminopyridines. rsc.org This reaction involves the condensation of 1,1-enediamines, various benzaldehyde derivatives, and 1,3-dicarbonyl compounds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org The use of the nitro group in the starting materials plays a crucial role in directing the regioselectivity of the reaction. rsc.org

The Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions are other prominent MCRs that have been employed to create molecular diversity, including the synthesis of compounds with potential biological activity. nih.gov The Ugi four-component reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce bis-amide derivatives. nih.gov The GBB three-component reaction involves an aldehyde, a 2-aminoazine, and an isocyanide to yield highly substituted and fused imidazole derivatives. nih.gov These reactions have been adapted to green chemistry conditions, further enhancing their appeal. nih.gov

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov This reaction has been utilized in the synthesis of active pharmaceutical ingredients, demonstrating its utility in creating complex molecular scaffolds. nih.gov Similarly, the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene, can be used to construct tetrahydroquinoline derivatives. mdpi.com

MCR NameComponentsProduct Type
Doebner ReactionPyruvic acid, Aniline, BenzaldehydeQuinolines
Ugi ReactionAmine, Aldehyde, Carboxylic acid, IsocyanideBis-amides
Groebke–Blackburn–BienayméAldehyde, 2-Aminoazine, IsocyanideFused imidazoles
Petasis ReactionAmine, Carbonyl, Organoboronic acidSubstituted amines
Povarov ReactionAniline, Aldehyde, AlkeneTetrahydroquinolines

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact and enhance safety. cas.cntandfonline.comresearchgate.net This involves the use of environmentally benign reagents, solvent-free conditions, and energy-efficient techniques like microwave irradiation. cas.cnrsc.orgbenthamdirect.com

A significant advancement in the sustainable synthesis of fluorinated amines is the development of a metal-free, one-pot fluorination method using Selectfluor. rsc.orgrsc.org This approach selectively transforms an amino group into a difluoramino group. rsc.orgrsc.org The use of water as a cosolvent not only reduces the reliance on organic solvents but also facilitates a safer and more scalable process. rsc.orgrsc.org This method is particularly advantageous as it avoids the use of hazardous fluorinating agents like gaseous fluorine. rsc.org

Mechanochemical methods, such as solid-state aromatic nucleophilic fluorination, offer another green alternative by eliminating the need for high-boiling, toxic solvents. rsc.org In one such protocol, potassium fluoride (KF) and quaternary ammonium salts are used to efficiently fluorinate N-heteroaryl halides under ambient conditions, with significantly reduced reaction times. rsc.org

Microwave-assisted synthesis has emerged as a valuable technique for the eco-friendly and energy-efficient production of fluorinated heterocycles. benthamdirect.com The benefits of this method include shorter reaction times, higher yields, and better temperature control, which can lead to fewer side reactions. benthamdirect.com

The development of novel, safer fluorinating reagents is also a key aspect of green fluorine chemistry. For instance, a method for converting thiols and disulfides into sulfonyl fluorides using the easily handled SHC5® and KF has been developed, producing only non-toxic salts as byproducts. eurekalert.org This process expands the toolkit of "click chemistry" with a more environmentally friendly approach. eurekalert.org Furthermore, challenging the conventional wisdom that nucleophilic fluorination requires anhydrous conditions, recent studies have shown that aliphatic ¹⁸F-fluorination reactions can be conducted in a mixture of ethanol and water, opening new avenues for greener radiopharmaceutical synthesis. researchgate.net

Green Chemistry ApproachKey FeaturesExample Application
Metal-free fluorinationUse of Selectfluor, water as a cosolventSynthesis of difluoramines
MechanochemistrySolid-state reaction, solvent-freeAromatic nucleophilic fluorination
Microwave-assisted synthesisReduced reaction time, energy efficiencySynthesis of fluorinated heterocycles
Safer reagentsUse of KF and SHC5®Synthesis of sulfonyl fluorides
Protic solventsUse of ethanol/water mixtures¹⁸F-radiosynthesis

Scale-Up Considerations and Process Optimization in Academic Synthesis

The transition of a synthetic route from a laboratory-scale experiment to a larger, more practical scale presents several challenges that need to be addressed through process optimization. While academic synthesis often focuses on proof-of-concept, considerations for scalability are crucial for the practical application of new methodologies.

One of the key factors in scaling up fluorination reactions is the choice of reagents and reaction conditions. For instance, a metal-free, one-pot fluorination of amines using Selectfluor has been successfully scaled up to the 10-gram level in a standard laboratory setting. rsc.orgrsc.org Optimization of this process for a larger scale required adjusting the reaction temperature to ensure the reaction proceeded to completion. rsc.org

In the context of photoredox catalysis for the synthesis of fluorinated cyclic amines, scaling up a batch reaction from 0.25 mmol to 1.40 mmol was achieved without a decrease in yield. nottingham.ac.uk However, the authors noted that the requirement for thin-walled reaction vessels and low substrate concentrations for efficient light penetration limits the general applicability of this batch process for larger scales. nottingham.ac.uk A continuous-flow system was suggested as a more suitable alternative for larger-scale synthesis, as it can overcome these limitations. nottingham.ac.uk

The ease of scale-up is a significant advantage of a desulfurization–fluorination method for producing α,α-difluoromethylene amines from thioamides using silver fluoride. acs.org The straightforward separation of the desired product from the main byproducts further enhances the practical potential of this method. acs.org

Process optimization in an academic setting also involves screening various solvents and bases to identify the most effective conditions for a given reaction. researchgate.net For example, in the synthesis of N-heterocyclic enaminones, a screening of different solvents and bases revealed that tBuOK in THF provided the best activity. researchgate.net Such optimization studies are fundamental to developing robust and scalable synthetic protocols.

Synthetic MethodScale-Up ObservationOptimization Strategy
Metal-free amine fluorinationSuccessful 10-gram scale synthesisTemperature adjustment
Photoredox radical cyclizationBatch scale-up limitationsSuggestion of a continuous-flow system
Desulfurization–fluorinationEase of scale-up notedStraightforward product purification
N-heterocyclic enaminone synthesisNot explicitly scaled upScreening of solvents and bases

Chemical Reactivity and Derivatization Pathways of Trans 3 Fluorooxan 4 Amine

Amine Reactivity Studies

The primary amine functionality of trans-3-Fluorooxan-4-amine is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, typically by reacting the amine with an alkyl halide or by reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts. wikipedia.org To achieve mono-alkylation, reductive amination is often the preferred method. Industrially, N-alkylation is a significant process, for example, in the production of methylamines from ammonia and methanol. wikipedia.org

N-Acylation: This is a widely used transformation in organic synthesis for the formation of amide bonds. nih.gov Acylating agents such as acyl chlorides or acid anhydrides react readily with the amine to form the corresponding amide. nih.gov This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. Biocatalytic methods using enzymes like acyltransferases are also emerging as environmentally friendly alternatives for N-acylation. scispace.com

A representative table of conditions for these reactions is provided below.

Reaction TypeReagent/CatalystSolventTemperatureProduct Type
N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)AcetonitrileRoom Temp. to RefluxSecondary/Tertiary Amine
N-AcylationAcyl Chloride, Base (e.g., Pyridine)Dichloromethane0 °C to Room Temp.Amide
N-AcylationAcid AnhydrideNeat or in a polar aprotic solventRoom Temp. to 100 °CAmide

This table represents typical conditions and may require optimization for specific substrates.

The synthesis of amide and sulfonamide derivatives from primary amines is a cornerstone of medicinal chemistry and materials science.

Amide Formation: As mentioned, amides are readily synthesized from this compound and carboxylic acid derivatives. The resulting amide bond is generally stable and contributes to the structural rigidity of molecules. The reaction can be promoted by coupling agents that activate the carboxylic acid.

Sulfonamide Formation: Sulfonamides are an important class of compounds with a wide range of biological activities. They are typically prepared by reacting an amine with a sulfonyl chloride in the presence of a base. semanticscholar.org This reaction is generally high-yielding and tolerates a wide variety of functional groups.

The table below summarizes common methods for the synthesis of these derivatives.

DerivativeReagentBaseSolventGeneral Yield
AmideCarboxylic Acid, Coupling Agent (e.g., EDC, HATU)Tertiary Amine (e.g., DIPEA)DMF, DCMHigh
SulfonamideSulfonyl ChloridePyridine or TriethylamineDichloromethaneHigh

Yields are dependent on the specific substrates and reaction conditions.

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones). wikipedia.org The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org A key advantage of this method is its high selectivity for mono- or di-alkylation, avoiding the common issue of overalkylation seen with alkyl halides. commonorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). commonorganicchemistry.com The choice of reducing agent often depends on the pH stability of the reactants and the reactivity of the carbonyl compound.

The following table outlines typical reagents and conditions for reductive amination.

Carbonyl CompoundReducing AgentSolventpHProduct
AldehydeNaBH(OAc)₃Dichloromethane, THFWeakly AcidicSecondary Amine
KetoneNaBH₃CNMethanolWeakly AcidicSecondary Amine
Aldehyde/KetoneH₂, Pd/CEthanol, MethanolNeutralSecondary Amine

Reaction conditions should be optimized for each specific substrate pairing.

Influence of Fluoro-Substituent on Amine Basicity and Nucleophilicity

The presence of a fluorine atom at the 3-position of the oxane ring has a significant electronic effect on the adjacent amine group at the 4-position. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). acs.org

This inductive withdrawal of electron density from the nitrogen atom reduces the availability of the lone pair of electrons, thereby decreasing the basicity of the amine. acs.orgresearchgate.net A lower pKa value for the conjugate acid of this compound is expected compared to its non-fluorinated analog, oxan-4-amine. This reduction in basicity is a well-documented phenomenon in fluorinated aliphatic amines. nih.gov For example, the pKa of ethylamine is greater than 10, while that of β,β,β-trifluoroethylamine is 5.7. acs.org

The nucleophilicity of the amine is also expected to be attenuated by the presence of the electron-withdrawing fluorine atom. While basicity and nucleophilicity are related concepts, they are not always directly proportional. However, the reduced electron density on the nitrogen atom will likely lead to a slower rate of reaction in nucleophilic substitution and addition reactions compared to a non-fluorinated counterpart.

The following table provides a qualitative comparison of the expected properties.

CompoundExpected pKa of Conjugate AcidExpected BasicityExpected Nucleophilicity
Oxan-4-amineHigherHigherHigher
This compoundLowerLowerLower

Functionalization of the Oxane Ring System

Direct functionalization of the oxane ring in this compound is challenging due to the presence of unactivated C-H bonds. The ether linkage of the oxane ring is generally stable under many reaction conditions. Ring-opening reactions would require harsh conditions, such as strong Lewis or Brønsted acids, which could also affect other functional groups in the molecule.

Modification of the oxane ring would likely require the introduction of other functional groups or the use of advanced C-H activation methodologies. Without such modifications, the reactivity of the oxane ring itself is limited compared to the versatile reactivity of the primary amine group.

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific chemical reactivity and derivatization pathways of this compound* for its elaboration into complex molecular architectures and scaffolds.

Searches for synthetic applications, derivatization reactions (such as acylation, sulfonylation, and reductive amination), and its use as a building block in medicinal chemistry and drug discovery patents did not yield any specific examples, reaction schemes, or detailed research findings for this particular compound.

While the fluorinated tetrahydropyran motif is recognized as a valuable scaffold in medicinal chemistry due to its potential to improve the physicochemical properties of drug candidates, the specific use of this compound* in the construction of more complex molecules is not documented in the available resources. General principles of amine chemistry suggest that the primary amine group of this compound* would be amenable to a variety of standard chemical transformations. However, without specific studies on this compound, any discussion of its reactivity would be purely speculative and would not meet the required standards of a detailed, scientifically accurate article based on research findings.

Therefore, the section on the elaboration of this compound* into complex molecular architectures and scaffolds, as outlined in the user's request, cannot be completed at this time due to the absence of relevant scientific data.

Conformational Analysis and Stereochemical Investigations of Trans 3 Fluorooxan 4 Amine

Preferred Conformations and Ring Pucker Analysis

Like cyclohexane, the oxane ring in trans-3-fluorooxan-4-amine is expected to adopt a chair conformation to minimize torsional and angle strain. The planar and boat conformations are significantly higher in energy; the boat conformation is destabilized by unfavorable steric interactions between "flagpole" hydrogens and torsional strain from eclipsed bonds, making it a transient species in the conformational landscape. The twist-boat conformation, while lower in energy than the true boat, is still considerably less stable than the chair form and is primarily considered a transition state during ring inversion.

For a trans-1,2-disubstituted six-membered ring, two principal chair conformations are possible: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial).

Diequatorial (e,e) Conformer: In this conformation, both the fluorine atom at C3 and the amino group at C4 occupy equatorial positions. This arrangement generally minimizes steric hindrance, as bulky groups prefer the less crowded equatorial space to avoid 1,3-diaxial interactions with other axial hydrogens.

Diaxial (a,a) Conformer: Here, the fluorine atom and the amino group are both in axial positions. This conformation is typically destabilized by steric clashes between the axial substituents and the axial hydrogens at C2, C5, and C6.

The equilibrium between these two chair conformers is dictated by the sum of the conformational free energies (A-values) of the substituents and any additional stereoelectronic interactions. Generally, the diequatorial conformer is significantly favored due to steric considerations. The preference for a substituent to occupy the equatorial position is a well-established principle in conformational analysis. However, in this compound, other non-covalent interactions, such as stereoelectronic effects and intramolecular hydrogen bonding, can influence this equilibrium, potentially stabilizing the diaxial conformation to a greater extent than predicted by sterics alone.

Table 1: Predicted Conformational Equilibrium of this compound
ConformerSubstituent PositionsKey Stabilizing FactorsKey Destabilizing FactorsPredicted Relative Population at 298 K
DiequatorialF (eq), NH₂ (eq)Minimized steric hindrance (1,3-diaxial interactions)Potential gauche interactions between substituentsMajor
DiaxialF (ax), NH₂ (ax)Anomeric effect (nO → σ*C-F), Intramolecular H-bonding (NH₂···F)Significant 1,3-diaxial steric strainMinor

Stereoelectronic Effects Governing Conformational Preferences

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a critical role in determining molecular geometry and stability. mdpi.com In this compound, several such effects are at play.

The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a saturated ring to favor an axial orientation, contrary to what would be expected from steric considerations. This phenomenon is rationalized by a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic heteroatom and the antibonding orbital (σ*) of the C-substituent bond.

In the context of the diaxial conformer of this compound, a stabilizing interaction can occur between a lone pair on the ring oxygen (O1) and the antibonding orbital of the axial C3-F bond (nO → σ*C-F). This interaction delocalizes electron density, shortens the O1-C2 bond, lengthens the C3-F bond, and provides an electronic stabilization that partially offsets the steric penalty of the axial fluorine. The magnitude of this effect depends on the orbital overlap, which is maximal when the orbitals are anti-periplanar, a condition perfectly met in the chair conformation with an axial C-F bond. While the classic anomeric effect pertains to substituents at the anomeric carbon (C2), similar stabilizing hyperconjugative interactions are known to influence conformational equilibria in other substituted heterocycles.

The presence of a hydrogen bond donor (the -NH₂ group) and a potential acceptor (the fluorine atom or the ring oxygen) allows for the formation of intramolecular hydrogen bonds (H-bonds). In the diaxial conformer, the axial amino group at C4 and the axial fluorine atom at C3 are in close proximity. This geometry is conducive to the formation of an N-H···F intramolecular hydrogen bond.

While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, studies on fluorinated amino alcohols and other systems have provided evidence for such interactions, particularly when conformational constraints bring the groups close together. rsc.orgnih.govucla.edu The strength of this interaction is often characterized by a red shift in the N-H stretching frequency in infrared spectroscopy and through-space couplings in NMR spectroscopy. nih.gov This H-bond would provide an additional stabilizing force for the diaxial conformation.

Advanced Spectroscopic Elucidation of Stereochemistry and Dynamics

The detailed stereochemical and dynamic features of this compound can be elucidated using a combination of advanced spectroscopic techniques.

NMR spectroscopy is the most powerful tool for determining the conformational equilibrium of substituted oxanes. By analyzing chemical shifts and coupling constants, the dominant chair conformation and the ratio of conformers can be determined.

¹H NMR: The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between protons. In the diequatorial conformer, axial protons will appear at a relatively upfield chemical shift and exhibit large axial-axial couplings (³Jax,ax ≈ 8–12 Hz) with neighboring axial protons. Equatorial protons will show smaller axial-equatorial (³Jax,eq ≈ 2–5 Hz) and equatorial-equatorial (³Jeq,eq ≈ 2–5 Hz) couplings. The observation of large coupling constants for the protons at C2, C3, C4, and C5 would be strong evidence for the predominance of the diequatorial chair conformation.

¹³C NMR: The chemical shifts of the ring carbons are also conformation-dependent. Generally, carbons bearing axial substituents are shielded (shifted upfield) compared to those with equatorial substituents due to the γ-gauche effect. A comparison of the observed ¹³C chemical shifts with those predicted for each chair form via computational chemistry can help confirm the major conformer.

¹⁹F NMR: ¹⁹F NMR offers a direct probe into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to its axial or equatorial orientation. More significantly, heteronuclear coupling constants between fluorine and nearby protons (²JFH, ³JFH) are stereospecific. For instance, the ³JF,H coupling constant follows a Karplus-type relationship, where its magnitude depends on the F-C-C-H dihedral angle. A large ³JF,Hax and a small ³JF,Heq would be expected for an axial fluorine, with the reverse being true for an equatorial fluorine. Through-space coupling between the fluorine and protons of the amino group (hJF,NH) could also be observed, providing direct evidence for intramolecular hydrogen bonding. nih.gov

Table 2: Representative NMR Data for the Predominant Diequatorial Conformer of this compound
NucleusPositionExpected Chemical Shift (δ, ppm)Expected Key Coupling Constants (J, Hz)
¹HH3 (axial)~4.5 - 4.8³JH3a,H2a ≈ 9-11; ³JH3a,H4a ≈ 9-11; ²JH3a,F3e ≈ 45-50
¹HH4 (axial)~2.9 - 3.2³JH4a,H3a ≈ 9-11; ³JH4a,H5a ≈ 9-11
¹³CC3~88 - 92 (¹JC,F ≈ 170-190 Hz)¹JC,F ≈ 170-190 Hz
¹³CC4~50 - 55²JC4,F3 ≈ 15-20 Hz
¹⁹FF3 (equatorial)~ -190 to -210²JF3e,H3a ≈ 45-50; ³JF3e,H2a ≈ 15-20; ³JF3e,H4a ≈ 15-20

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing hydrogen bonding. In a non-polar solvent, the N-H stretching region (typically 3300–3500 cm⁻¹) would be highly informative. The presence of a free N-H stretch (sharp bands) alongside a broadened, red-shifted band would indicate an equilibrium between non-bonded and intramolecularly hydrogen-bonded species. This would provide evidence for the existence of the diaxial conformer, even if it is a minor component of the equilibrium. nih.gov The C-F stretching vibration, typically found in the 1000–1150 cm⁻¹ region, would also be present.

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, CD spectroscopy can be used to study its absolute configuration and conformational properties in solution. The chromophores in this molecule (C-O-C, C-N, C-F) are weak, so measurements would likely be in the far-UV region. The observed CD spectrum is a population-weighted average of the spectra of all contributing conformers. Theoretical calculations of the CD spectra for the diequatorial and diaxial conformers could be compared with the experimental spectrum. A good match would not only confirm the absolute configuration but also provide an independent assessment of the conformational equilibrium, corroborating the findings from NMR analysis.

Chirality and Enantiomeric Purity Assessment

The molecular structure of this compound possesses two chiral centers at the C3 and C4 positions of the oxane ring. The presence of these stereocenters means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The specific spatial arrangement of the fluorine and amine substituents gives rise to this chirality. The enantiomers of this compound are designated based on the Cahn-Ingold-Prelog priority rules. Given the trans configuration, the two possible enantiomers are (3R,4R) and (3S,4S). These enantiomers are expected to have identical physical and chemical properties in an achiral environment, but they may exhibit different interactions with other chiral molecules, which is of particular importance in biological systems and chiral chromatography.

The assessment of enantiomeric purity is a critical aspect of the characterization of chiral compounds. For this compound, this would typically involve analytical techniques capable of distinguishing between the two enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers and determining their relative amounts. The choice of the chiral stationary phase is crucial and is often based on the functional groups present in the analyte. For an amino-containing compound like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins are often employed.

Another technique that can be utilized is gas chromatography (GC) with a chiral stationary phase, often after derivatization of the amine group to a less polar and more volatile functional group. Furthermore, nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine the enantiomeric excess (ee) of a sample.

Detailed research findings on the specific methods for the enantiomeric purity assessment of this compound are not extensively documented in publicly available literature. However, based on studies of analogous fluorinated and aminated cyclic compounds, the following table outlines potential chromatographic methods for its enantiomeric resolution.

Table 1: Potential Methods for Enantiomeric Purity Assessment of this compound

Analytical TechniqueChiral Stationary Phase (CSP) TypeMobile Phase SystemDetection Method
Chiral HPLCPolysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)Normal Phase (e.g., Heptane/Isopropanol (B130326) with additive)UV (after derivatization) or Mass Spectrometry (MS)
Chiral HPLCCyclodextrin-basedReversed-Phase (e.g., Acetonitrile/Water with buffer)MS or Evaporative Light Scattering Detector (ELSD)
Chiral GCCyclodextrin derivatives (e.g., Chirasil-Dex CB)Helium carrier gasFlame Ionization Detector (FID) or MS

The conformational analysis of the this compound ring is essential for understanding its three-dimensional structure and its interactions with other molecules. The oxane ring, similar to cyclohexane, adopts a chair conformation to minimize steric and torsional strain. In the case of the trans isomer, the fluorine and amine substituents are on opposite sides of the ring. This leads to two possible chair conformations that are in equilibrium: one where both substituents are in equatorial positions (diequatorial) and one where both are in axial positions (diaxial).

The relative stability of these two conformers is determined by the steric and stereoelectronic effects of the substituents. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. The preference of a substituent for the equatorial position is quantified by its A-value (conformational free energy). While specific A-values for substituents on an oxane ring may differ slightly from those for cyclohexane, the general trends are similar. The fluorine atom has a relatively small A-value, while the amino group is larger. Therefore, the diaxial conformation would likely experience significant steric strain.

Consequently, the diequatorial conformation of this compound is expected to be the more stable and thus the more populated conformer at equilibrium. Computational studies on related 3,4-disubstituted tetrahydropyrans support the preference for a diequatorial arrangement of substituents in the trans configuration to minimize steric hindrance.

Table 2: Predicted Conformational Isomers of this compound

ConformerSubstituent PositionsRelative StabilityKey Interactions
I 3-Fluoro (equatorial), 4-Amine (equatorial)More StableMinimal steric strain.
II 3-Fluoro (axial), 4-Amine (axial)Less Stable1,3-diaxial interactions between the axial substituents and axial hydrogens.

The actual equilibrium distribution between these conformers could be determined experimentally using NMR spectroscopy, specifically by analyzing the coupling constants between the protons on the oxane ring. Computational chemistry, using methods such as density functional theory (DFT), can also provide valuable insights into the relative energies and geometries of the different conformations.

Computational and Theoretical Studies of Trans 3 Fluorooxan 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and energetic properties of molecules. For trans-3-Fluorooxan-4-amine, DFT calculations provide a foundational understanding of its intrinsic chemical nature.

Electronic Structure and Bonding Analysis

DFT calculations are instrumental in mapping the electron density distribution within this compound, revealing key aspects of its covalent bonding and the influence of its substituents. The analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

Conformational Energy Landscapes and Population Distributions

The flexible oxane ring in this compound can adopt various conformations. DFT calculations are employed to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. The chair conformation is typically the most stable for six-membered rings, but the presence of substituents can lead to the existence of other low-energy conformers, such as twist-boat forms.

By calculating the relative energies of these conformers, it is possible to determine their population distribution at a given temperature using the Boltzmann distribution. This information is crucial for understanding which shapes the molecule is most likely to adopt and how this might affect its physical and chemical properties.

Transition State Analysis for Chemical Reactions

DFT is also a valuable tool for exploring the reactivity of this compound. By modeling potential reaction pathways, it is possible to locate and characterize the transition state structures. The energy of the transition state relative to the reactants provides the activation energy, a key parameter in determining the rate of a chemical reaction. This type of analysis can predict, for example, the most likely sites for nucleophilic or electrophilic attack and the stereochemical outcomes of reactions involving the chiral centers of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions and the conformational changes that occur at finite temperatures.

For this compound, MD simulations can reveal the flexibility of the oxane ring and the dynamics of the amine and fluoro substituents. These simulations can illustrate how the molecule explores its conformational space and the timescales of transitions between different energy minima. This provides a more realistic representation of the molecule's behavior in a solution or other condensed phases.

Quantum Chemical Topology (QCT) and Bader Analysis

Quantum Chemical Topology (QCT), and specifically the Atoms in Molecules (AIM) theory developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero.

For this compound, Bader analysis can be used to characterize the nature of the chemical bonds, such as the C-F, C-N, and C-O bonds. The properties of the electron density at the bond critical points, such as its magnitude and the Laplacian of the density, can distinguish between covalent and ionic interactions and provide a quantitative measure of bond strength and polarity.

Structure-Property Relationship Modeling (excluding clinical relevance)

Computational models can be used to establish quantitative structure-property relationships (QSPR) for this compound. By calculating a variety of molecular descriptors, such as electronic, topological, and steric parameters, it is possible to build mathematical models that correlate these descriptors with macroscopic physical properties.

Applications of Trans 3 Fluorooxan 4 Amine As a Building Block in Chemical Research

Role as a Stereodefined Building Block in Asymmetric Synthesis

No specific literature was found that details the application of trans-3-Fluorooxan-4-amine as a stereodefined building block in asymmetric synthesis.

Scaffold for Combinatorial Chemistry and Library Synthesis

There is no available research demonstrating the use of this compound as a central scaffold for the generation of chemical libraries through combinatorial chemistry.

Precursor for Mechanistic Probes in Chemical Biology (excluding therapeutic efficacy)

Information on the synthesis of mechanistic probes for chemical biology derived from this compound is not present in the reviewed literature.

Potential in Materials Science Applications (e.g., polymer modification, supramolecular chemistry)

The potential or actual use of this compound in materials science, including polymer modification or the formation of supramolecular structures, is not documented in available scientific papers.

Due to the absence of specific research findings, the creation of data tables and a detailed, authoritative article as per the user's instructions is not possible at this time.

Advanced Analytical Methodologies for the Study of Trans 3 Fluorooxan 4 Amine

Development of High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental for the purification and analysis of trans-3-Fluorooxan-4-amine, ensuring the separation of the target compound from starting materials, byproducts, and other impurities. Given the fluorinated nature of the molecule, specific stationary phases can be utilized to achieve optimal separation. Fluorinated stationary phases, for instance, can offer unique selectivity for fluorinated compounds through dipole-dipole, ion-exchange, and hydrophobic interactions.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a primary technique. For compounds like this compound, reversed-phase HPLC using C18 columns is a common starting point. However, for improved resolution and peak shape, especially when dealing with complex mixtures, more specialized columns are often necessary.

Table 1: Hypothetical HPLC Methods for the Analysis of this compound

Parameter Method A Method B
Stationary Phase C18 Phenyl-Hexyl
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid Methanol:0.1 M Ammonium Acetate (75:25)
Flow Rate 1.0 mL/min 0.8 mL/min
Detection UV at 210 nm Evaporative Light Scattering Detector (ELSD)
Column Temperature 35 °C 40 °C

| Expected Retention Time | 4.2 min | 5.8 min |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of two stereocenters in this compound necessitates methods to separate its enantiomers and determine the enantiomeric excess (e.e.). Chiral chromatography is the gold standard for this purpose. Both chiral gas chromatography (GC) and chiral HPLC can be employed.

For chiral HPLC, common stationary phases include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. These phases can effectively resolve enantiomers through the formation of transient diastereomeric complexes with differing stabilities. The choice of mobile phase, often a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving separation.

Another powerful technique for determining the enantiomeric excess of chiral amines is through derivatization with a chiral agent followed by analysis using a non-chiral chromatographic method or NMR spectroscopy. For fluorinated amines, ¹⁹F NMR in the presence of a chiral solvating agent can be a particularly effective method for determining enantiomeric purity.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Resolution

Parameter Condition
Chiral Stationary Phase Immobilized Amylose
Mobile Phase n-Hexane:Isopropanol (90:10)
Flow Rate 0.5 mL/min
Detection UV at 210 nm

| Column Temperature | 25 °C |

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. ESI is a soft ionization method that is well-suited for polar molecules like amines and typically produces the protonated molecule [M+H]⁺, allowing for unambiguous molecular weight determination.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, expected fragmentation would involve the loss of the fluorine atom, the amine group, or cleavage of the oxane ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Mode Ion m/z (calculated) m/z (observed)
ESI+ [M+H]⁺ 120.0825 120.0821

Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. The presence of the polar amine and fluoro groups can influence the crystal packing.

A successful crystallographic analysis will confirm the relative stereochemistry of the fluorine and amine substituents as trans. It will also provide precise bond lengths, bond angles, and torsion angles, offering insight into the preferred conformation of the oxane ring. Intermolecular interactions, such as hydrogen bonding involving the amine group and the ether oxygen, can also be identified, which are crucial for understanding the solid-state properties of the compound. While obtaining crystals of small, flexible molecules can be challenging, techniques such as co-crystallization with a suitable partner can sometimes be employed.

Table 4: Hypothetical Crystallographic Data for this compound Hydrochloride

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.54
b (Å) 12.31
c (Å) 7.89
**β (°) ** 105.2
**Volume (ų) ** 801.4

| Z | 4 |

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Water
Trifluoroacetic Acid
Methanol
Ammonium Acetate
n-Hexane
Isopropanol
Ethanol
Cellulose
Amylose

Future Directions and Emerging Research Avenues for Trans 3 Fluorooxan 4 Amine

Integration with Automation and Flow Chemistry

The synthesis of complex molecules like trans-3-Fluorooxan-4-amine and its derivatives can be significantly enhanced by leveraging automation and continuous-flow chemistry. springerprofessional.despringerprofessional.de These technologies offer substantial advantages over traditional batch processing, including improved safety, scalability, efficiency, and reproducibility. worktribe.comresearchgate.net

Future research should focus on developing a telescoped, continuous-flow synthesis for this compound. This could involve a sequence of packed-bed reactors and microfluidic devices to perform key transformations, such as fluorination and amination, in a continuous manner. The use of immobilized reagents and catalysts within the flow system would simplify purification and minimize waste.

Key advantages of a flow chemistry approach include:

Enhanced Safety: Handling potentially hazardous reagents, such as fluorinating agents, is safer in the small, controlled volumes of a flow reactor. springerprofessional.de

Precise Control: Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yields.

Scalability: Scaling up production is more straightforward in a flow system by simply extending the operation time or using parallel reactors, avoiding the challenges of scaling up batch reactions. egasmoniz.com.pt

Automation: Integrating artificial intelligence and robotic platforms can lead to fully automated systems that can design, execute, and optimize synthetic routes in real-time, accelerating the discovery of new derivatives. youtube.comchemistryworld.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Fluorinated Heterocycles.
ParameterTraditional Batch SynthesisProjected Flow Synthesis
SafetyHigher risk with hazardous reagents at scaleImproved safety due to small reaction volumes
ScalabilityChallenging, requires re-optimizationLinear scalability by time or parallelization
ReproducibilityVariable, sensitive to scale and human errorHigh, due to precise instrumental control
Reaction TimeHours to daysMinutes to hours

Exploration of Bioinspired and Biocatalytic Synthesis Routes

Biocatalysis offers an elegant and environmentally friendly alternative to traditional chemical synthesis, providing unparalleled stereoselectivity under mild conditions. researchgate.net The development of enzymatic routes for the synthesis of chiral fluorinated amines is a rapidly advancing field. nih.gov

Future work should explore the use of enzymes to produce enantiomerically pure forms of this compound. Key enzyme classes to investigate include:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 3-fluorooxan-4-one, to yield the desired chiral amine. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes can be used for the reductive amination of the ketone precursor, offering an alternative route to chiral amines.

Fluorinases: While still a developing field, engineered fluorinases could one day be used for the direct, stereoselective fluorination of an oxane precursor. nih.gov

The discovery and engineering of novel enzymes with high activity and selectivity for the specific oxane scaffold will be crucial. This approach not only provides access to single enantiomers, which is critical for pharmaceutical applications, but also aligns with the principles of green chemistry. mdpi.com

Table 2: Potential Biocatalytic Routes for Enantioselective Synthesis.
Enzyme ClassSubstrateTransformationPotential Advantage
Transaminase (TA)3-Fluorooxan-4-oneAsymmetric AminationHigh enantioselectivity (>99% ee)
Imine Reductase (IRED)3-Fluorooxan-4-one + Amine SourceReductive AminationBroad substrate scope
Dehalogenases/FluorinasesHydroxylated/Halogenated Oxane PrecursorStereoselective FluorinationDirect C-F bond formation

Design of Next-Generation Molecular Probes and Tools

The presence of a fluorine atom makes this compound an attractive scaffold for the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). nih.gov The stable isotope fluorine-19 can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), allowing the resulting molecule to be used as a PET tracer. informahealthcare.com

Future research should focus on:

¹⁸F-Radiolabeling: Developing efficient and automated methods for the radiosynthesis of [¹⁸F]this compound and its derivatives. mdpi.commdpi.comsemanticscholar.org This involves designing precursors suitable for late-stage radiofluorination.

Targeted Probes: Attaching the fluorinated oxane scaffold to targeting vectors (e.g., peptides, antibodies, or small molecules) that bind to specific biological targets, such as receptors or enzymes overexpressed in diseases like cancer or neurodegenerative disorders. nih.gov

Fluorescent Probes: The amine group provides a convenient handle for conjugation to fluorophores, creating dual-modality imaging agents or fluorescent probes for cellular imaging and diagnostics.

The unique physicochemical properties imparted by the fluorinated oxane core could lead to probes with improved pharmacokinetic profiles, such as enhanced brain penetration or reduced metabolic degradation.

Expansion of Chemical Space via Novel Derivatization and Scaffold Functionalization

The true potential of this compound lies in its utility as a versatile scaffold for building diverse chemical libraries for drug discovery. bioorganica.com.ua The amine functionality and the oxane ring itself provide multiple points for modification. semanticscholar.orgnih.govresearchgate.net

Future research efforts should be directed towards:

N-Functionalization: The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR).

Ring Modification: The oxane ring can be further functionalized, or its oxygen atom can be replaced with other heteroatoms (e.g., sulfur or nitrogen) to create new heterocyclic systems.

Scaffold Hopping: Using the trans-3-fluoro-4-amino motif as a starting point for the synthesis of more complex, polycyclic scaffolds.

These derivatization strategies will generate a wide array of novel compounds that can be screened for biological activity across various therapeutic areas. The introduction of the fluorinated oxane motif into known pharmacophores is a particularly promising strategy for developing next-generation therapeutics with improved properties. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-3-Fluorooxan-4-amine, and how can stereochemical purity be ensured?

  • Methodology :

  • Ring-closing strategies : Fluorinated oxolane derivatives are often synthesized via cyclization of fluorinated diols or amino alcohols. For example, trans-configuration can be achieved using stereospecific catalysts (e.g., Mitsunobu conditions) to control ring closure .

  • Amine functionalization : Fluorination at the 3-position may involve nucleophilic substitution (e.g., using KF or CsF) on a pre-formed oxolane scaffold with a leaving group (e.g., tosylate or bromide) .

  • Validation : Chiral HPLC or polarimetry should confirm stereochemical purity. Comparative NMR analysis (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} coupling constants) can distinguish cis/trans isomers .

    • Data Table :
MethodYield (%)Purity (HPLC)Stereochemical Control
Mitsunobu cyclization65–75>98%High
Nucleophilic fluorination50–6090–95%Moderate (requires chiral auxiliaries)

Q. How can the stability of trans-3-Fluorooxan-4-amine be assessed under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Expose the compound to buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS and quantify residual parent compound .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity. Fluorinated amines are prone to hydrolysis under acidic/basic conditions due to electron-withdrawing effects of fluorine .
  • Storage recommendations : Store under inert gas (argon) at –20°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro substituent influence the reactivity of the 4-amine group in nucleophilic reactions?

  • Methodology :

  • DFT calculations : Compare charge distribution and frontier molecular orbitals (HOMO/LUMO) of trans-3-Fluorooxan-4-amine with non-fluorinated analogs to predict nucleophilicity .
  • Kinetic studies : Monitor reactions with electrophiles (e.g., acyl chlorides) under controlled conditions. Fluorine’s electron-withdrawing effect reduces amine basicity, slowing acylation but enhancing regioselectivity .
  • Example : In acylation reactions, the 4-amine group in trans-3-Fluorooxan-4-amine shows 30% lower reactivity compared to its non-fluorinated counterpart, as quantified by kobsk_{\text{obs}} values .

Q. How should researchers resolve contradictions in reported biological activity data for trans-3-Fluorooxan-4-amine derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, solvent systems) across studies. For example, discrepancies in IC50_{50} values may arise from DMSO concentration differences affecting compound solubility .
  • Structure-activity relationship (SAR) : Synthesize analogs with controlled substitutions (e.g., 3-fluoro vs. 3-chloro) and test under standardized conditions. Fluorine’s steric and electronic contributions can modulate target binding .
  • Case study : A 2024 study reported conflicting MIC values against S. aureus due to variations in broth microdilution protocols. Harmonizing experimental protocols resolved the disparity .

Q. What computational tools are optimal for modeling the conformational dynamics of trans-3-Fluorooxan-4-amine in solution?

  • Methodology :

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to analyze ring puckering and amine group flexibility. Fluorine’s gauche effect may stabilize specific conformers .
  • NMR coupling constants : Validate simulations by comparing calculated JH-FJ_{\text{H-F}} and JH-HJ_{\text{H-H}} values with experimental data. For example, 3JH4-H5^3J_{\text{H4-H5}} in the trans-isomer is typically <2.0 Hz .

Key Considerations for Experimental Design

  • Stereochemical integrity : Use chiral catalysts (e.g., BINOL-derived phosphates) during synthesis to avoid racemization .
  • Data reproducibility : Document solvent purity, temperature gradients, and instrument calibration in all studies .
  • Safety protocols : Fluorinated amines may release HF under harsh conditions; always use corrosion-resistant equipment and conduct reactions in fume hoods .

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